molecular formula C15H13N5O4S B11243626 1,1'-[3-methyl-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

1,1'-[3-methyl-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

Cat. No.: B11243626
M. Wt: 359.4 g/mol
InChI Key: CPQMYJCKVAGECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[7-ACETYL-3-METHYL-6-(4-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a complex heterocyclic compound that features a triazolo-thiadiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-ACETYL-3-METHYL-6-(4-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This process facilitates the annulation of the triazole ring onto the thiadiazole framework.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[7-ACETYL-3-METHYL-6-(4-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the triazolo-thiadiazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-[7-ACETYL-3-METHYL-6-(4-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[7-ACETYL-3-METHYL-6-(4-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[7-ACETYL-3-METHYL-6-(4-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is unique due to its specific combination of functional groups and the triazolo-thiadiazine core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H13N5O4S

Molecular Weight

359.4 g/mol

IUPAC Name

1-[5-acetyl-3-methyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C15H13N5O4S/c1-8(21)14-13(11-4-6-12(7-5-11)20(23)24)19(10(3)22)18-9(2)16-17-15(18)25-14/h4-7H,1-3H3

InChI Key

CPQMYJCKVAGECP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N(C(=C(S2)C(=O)C)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.